N-(2-ethylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
Description
This compound features a pyrrolo[3,2-d]pyrimidine core substituted with a 4-methoxyphenyl group at position 3, a phenyl group at position 7, and a sulfanyl-linked acetamide moiety at position 2. The acetamide side chain is further modified with a 2-ethylphenyl group. The pyrrolo-pyrimidine scaffold is a privileged structure in medicinal chemistry, known for its versatility in binding to kinases and other enzymatic targets .
Properties
IUPAC Name |
N-(2-ethylphenyl)-2-[[3-(4-methoxyphenyl)-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26N4O3S/c1-3-19-9-7-8-12-24(19)31-25(34)18-37-29-32-26-23(20-10-5-4-6-11-20)17-30-27(26)28(35)33(29)21-13-15-22(36-2)16-14-21/h4-17,30H,3,18H2,1-2H3,(H,31,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPZNTKPOSYJCSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)OC)NC=C3C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H26N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
*Calculated based on molecular formula (C₂₉H₂₅N₄O₃S).
Key Observations
Core Heterocycle Variations: Replacement of pyrrolo[3,2-d]pyrimidine with thieno[2,3-d]pyrimidine (as in ) introduces sulfur atoms into the fused ring system, altering electronic properties and hydrogen-bonding capabilities. Thieno derivatives generally exhibit reduced basicity compared to pyrrolo-pyrimidines, which may affect target engagement . The hexahydrobenzothieno[2,3-d]pyrimidine analog (CAS 499102-12-4, ) incorporates a saturated bicyclic system, likely improving solubility but reducing planar aromatic interactions critical for kinase inhibition.
4-Methoxyphenyl (target) vs. 5-methylfuran (): The methoxy group enhances electron-donating effects, while the furan introduces a heterocyclic motif that may participate in π-stacking or metabolic oxidation.
Synthetic Accessibility: The target compound’s synthesis likely follows routes similar to those in , involving sulfanyl bridge formation via nucleophilic substitution (e.g., Cs₂CO₃-mediated coupling in acetonitrile under microwave conditions). Thieno-pyrimidine analogs () require additional steps for thiophene ring construction, increasing synthetic complexity.
Implications for Drug Design
The target compound’s combination of a pyrrolo-pyrimidine core, sulfanyl bridge, and tailored substituents positions it as a promising candidate for kinase inhibition. Its structural distinctiveness from thieno-pyrimidine derivatives (e.g., ) may translate to unique selectivity profiles, particularly against targets sensitive to planar aromatic systems. Further comparative studies should explore pharmacokinetic parameters, such as metabolic stability conferred by the 4-methoxyphenyl group, and binding affinity against clinically validated targets like EGFR or CDK2.
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